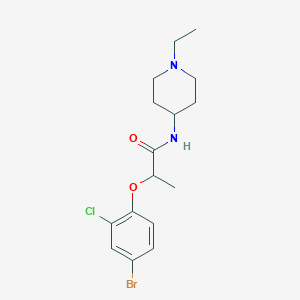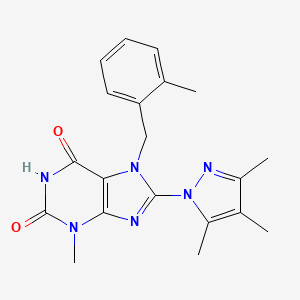
8-methyl-4-phenyl-7-propoxy-2H-chromen-2-one
Overview
Description
Synthesis Analysis
Chromen-2-one derivatives are typically synthesized through various organic reactions, including cyclization, Michael addition, and multicomponent reactions. For instance, Wu, Li, and Yan (2011) reported the synthesis of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones via a three-component reaction involving 3,4-methylenedioxyphenol, aromatic aldehydes, and Meldrum’s acid, catalyzed by CeCl3·7H2O under solvent-free conditions, highlighting the versatility and efficiency of synthesizing chromene derivatives (Wu, Li, & Yan, 2011).
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is critical for their chemical behavior and interactions. The supramolecular structure of similar compounds, like 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, was elucidated using X-ray diffraction, revealing significant details about the conformation and crystal packing, which are influenced by π-stacking and hydrogen bonding interactions (Padilla-Martínez et al., 2011).
Chemical Reactions and Properties
Chromen-2-one derivatives engage in various chemical reactions, including cyclization and coupling reactions, contributing to their diverse chemical properties. The photoinduced intramolecular coupling of acetylenic groups with carbonyl centers in chromenones, leading to the synthesis of complex tricyclic compounds, exemplifies the reactivity of such systems (Jindal et al., 2014).
Physical Properties Analysis
The physical properties of chromen-2-one derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The crystal structure analysis provides insights into the conformational preferences and intermolecular interactions, crucial for understanding the physical properties of these compounds. For example, the crystal structure of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one revealed significant conformational differences influencing the crystal packing and physical properties (Caracelli et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electronic characteristics, are determined by the molecular structure of chromen-2-one derivatives. Studies on compounds like 4-(4-Bromophenyl)-2-methylamino-3-nitro-5,6,7,8-tetrahydro-4H-chromen-5-one provide valuable information on the intramolecular interactions, such as hydrogen bonding, that influence the chemical behavior of these molecules (Narayanan et al., 2013).
Scientific Research Applications
Synthetic Protocols and Pharmacological Importance
Synthetic Protocols on 6H-Benzo[c]chromen-6-ones A Review
: This review by Mazimba (2016) discusses the synthetic procedures for 6H-benzo[c]chromen-6-ones, compounds that share the chromen-2-one core structure with 8-methyl-4-phenyl-7-propoxy-2H-chromen-2-one. These compounds are of pharmacological importance due to their presence as core structures in secondary metabolites. The review highlights various synthetic protocols, including Suzuki coupling reactions and reactions of 3-formylcoumarin (chromenones), which could be relevant for synthesizing and studying compounds like 8-methyl-4-phenyl-7-propoxy-2H-chromen-2-one (Mazimba, 2016).
Antioxidant Properties and Biological Activities
New Insights into the Chemistry and Antioxidant Activity of Coumarins : Torres et al. (2014) explore the broad range of biological properties of coumarins, including antioxidant, anticancer, and antimicrobial activities, attributed to the chemical attributes of the 2H-chromen-2-one core. This review suggests that compounds like 8-methyl-4-phenyl-7-propoxy-2H-chromen-2-one may possess significant antioxidant properties due to their structural features (Torres et al., 2014).
Applications in Nanotechnology and Drug Delivery
Xylan Derivatives and Their Application Potential - Mini-Review of Own Results : Petzold-Welcke et al. (2014) discuss the chemical modification of xylan into biopolymer ethers and esters for drug delivery applications, suggesting a potential area where compounds like 8-methyl-4-phenyl-7-propoxy-2H-chromen-2-one could be explored, given their suitable chemical modification capabilities (Petzold-Welcke et al., 2014).
Radical Scavengers and Cell Impairment
Chromones and Their Derivatives as Radical Scavengers A Remedy for Cell Impairment
: Yadav et al. (2014) review the antioxidant potential of chromones and their derivatives, noting their ability to neutralize active oxygen and cut off free radical processes that can lead to cell impairment. This suggests that 8-methyl-4-phenyl-7-propoxy-2H-chromen-2-one may also have applications as a radical scavenger due to its chromone structure (Yadav et al., 2014).
properties
IUPAC Name |
8-methyl-4-phenyl-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-11-21-17-10-9-15-16(14-7-5-4-6-8-14)12-18(20)22-19(15)13(17)2/h4-10,12H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNBDDCADFXNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-4-phenyl-7-propoxy-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4626278.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4626292.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4626294.png)

![2-(4-propoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626319.png)

![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)

![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)

![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626352.png)
![5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)
![N-(4-isopropylphenyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4626363.png)